

# A Comprehensive Technical Guide to the Physical Characteristics of Crystalline 6,6-Diphenylfulvene

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## Compound of Interest

Compound Name: **6,6-Diphenylfulvene**

Cat. No.: **B146878**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of the physical and chemical characteristics of crystalline **6,6-diphenylfulvene**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the properties and potential applications of fulvene derivatives. This document details the molecular and crystalline structure, physicochemical properties, and spectroscopic profile of **6,6-diphenylfulvene**. Furthermore, it includes detailed experimental protocols for the synthesis and characterization of this compound. While **6,6-diphenylfulvene** itself is not extensively characterized in the context of drug development, this guide introduces a structurally related fulvene derivative, Irofulven, as a case study to illustrate the potential biological relevance and mechanism of action for this class of compounds.

## Introduction

Fulvenes are a class of organic compounds characterized by a cross-conjugated system of five carbon atoms in a ring with an exocyclic double bond.<sup>[1][2][3][4]</sup> Their unique electronic and chemical properties have made them a subject of interest in various fields, including organic synthesis and materials science.<sup>[1][4][5]</sup> **6,6-Diphenylfulvene**, a prominent member of this

family, is a crystalline solid at room temperature. Its synthesis and chemical reactivity have been explored, revealing its utility as a versatile building block in organic chemistry.[\[3\]](#)[\[6\]](#)

In the realm of medicinal chemistry, fulvene derivatives have shown promise as potent therapeutic agents.[\[7\]](#)[\[8\]](#)[\[9\]](#) A notable example is Irofulven, an anticancer agent that has undergone clinical trials.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Irofulven exerts its cytotoxic effects through DNA alkylation, leading to cell cycle arrest and apoptosis, particularly in cells with deficient DNA repair mechanisms.[\[10\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#) Given the structural similarities, an understanding of the fundamental properties of **6,6-diphenylfulvene** can provide a valuable foundation for the design and synthesis of novel fulvene-based therapeutic agents.

## Physicochemical Properties

The physical and chemical properties of **6,6-diphenylfulvene** are summarized in the tables below, providing a concise overview of its key characteristics.

**Table 1: General and Molecular Properties of 6,6-Diphenylfulvene**

Property	Value	Reference
Chemical Name	6,6-Diphenylfulvene	<a href="#">[16]</a>
Synonyms	5-(Diphenylmethylene)-1,3-cyclopentadiene	<a href="#">[17]</a>
CAS Number	2175-90-8	<a href="#">[16]</a>
Molecular Formula	C <sub>18</sub> H <sub>14</sub>	<a href="#">[16]</a>
Molecular Weight	230.30 g/mol	<a href="#">[18]</a>
Appearance	Light yellow to brown powder/crystal	<a href="#">[17]</a>
Physical State (at 20°C)	Solid	<a href="#">[17]</a>

**Table 2: Thermal and Spectroscopic Properties of 6,6-Diphenylfulvene**

Property	Value	Reference
Melting Point	79.0 to 83.0 °C	<a href="#">[17]</a>
Boiling Point (est.)	307.3 °C	
Flash Point (est.)	204.1 °C	
Density (est.)	1.0829 g/cm <sup>3</sup>	
<sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ)	Multiplets in the aromatic region	<a href="#">[5]</a>
<sup>13</sup> C-NMR (CDCl <sub>3</sub> , δ)	Signals corresponding to aromatic and cyclopentadienyl carbons	<a href="#">[5]</a>
Major IR Peaks (KBr pellet)	Characteristic C-H and C=C stretching and bending vibrations	<a href="#">[19]</a>
Mass Spectrum (m/z)	Molecular ion peak at 230	<a href="#">[16]</a>
UV-Vis (λ <sub>max</sub> )	Data not readily available	<a href="#">[4]</a>

## Crystallographic Data

The crystal structure of **6,6-diphenylfulvene** has been determined by single-crystal X-ray diffraction. The compound crystallizes with two independent molecules in the asymmetric unit. Key crystallographic parameters are presented in Table 3.

### Table 3: Crystallographic Data for 6,6-Diphenylfulvene

Parameter	Value
Crystal System	Monoclinic
Space Group	P2(1)/n
a (Å)	9.8760(15)
b (Å)	7.0847(11)
c (Å)	Not specified
α (deg)	90
β (deg)	Not specified
γ (deg)	90
Volume (Å³)	Not specified
Z	Not specified
Temperature (K)	297(2)

Note: Complete crystallographic data can be found in the cited literature.

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **6,6-diphenylfulvene** are provided below.

### Synthesis of 6,6-Diphenylfulvene

This protocol is adapted from established literature procedures.

#### Materials:

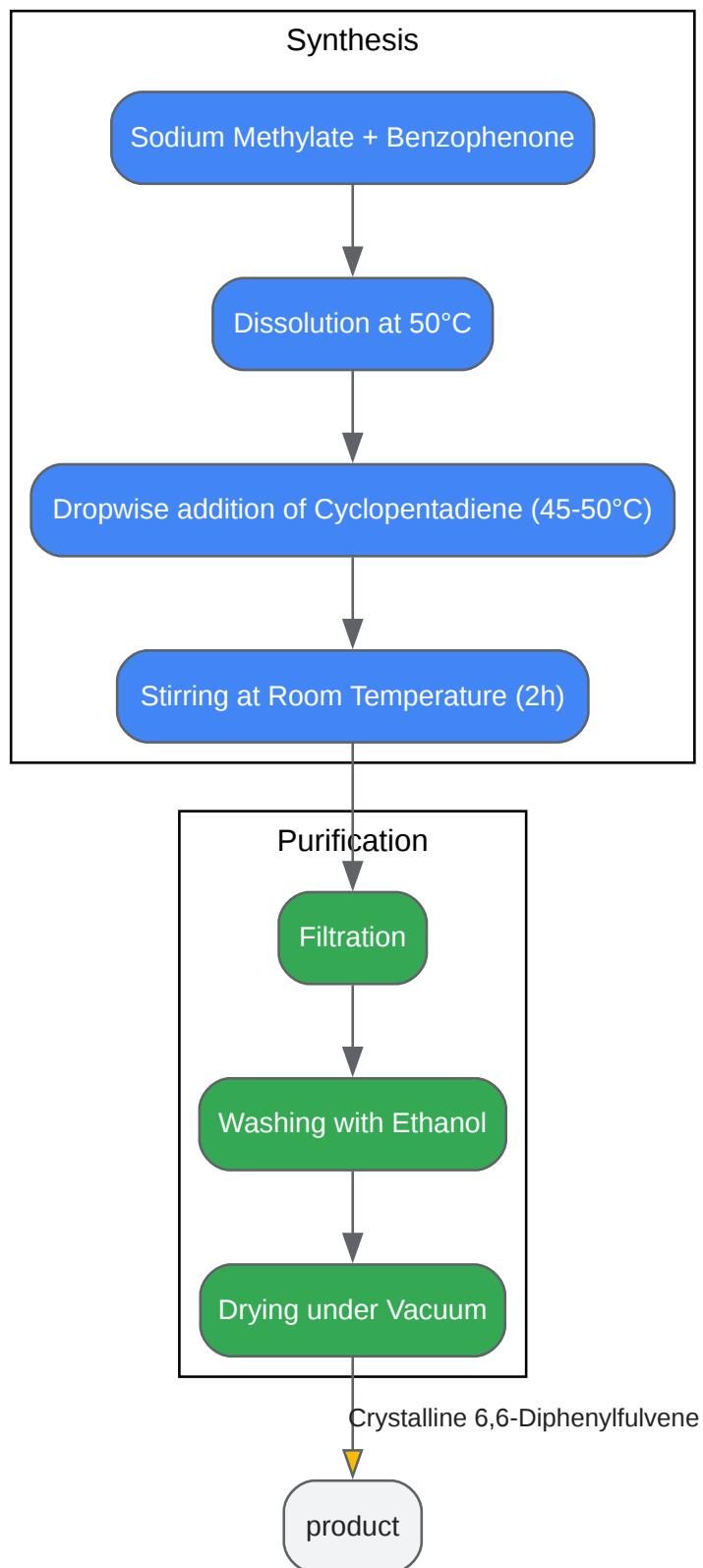
- Sodium methylate solution (e.g., 30% in methanol)
- Benzophenone
- Cyclopentadiene (freshly distilled)

- Ethanol
- 500 mL four-necked flask equipped with a stirrer, dropping funnel, and thermometer

**Procedure:**

- Introduce 78.0 g (0.24 mol) of sodium methylate solution into the four-necked flask and heat to 50°C.
- Add 45.6 g (0.25 mol) of benzophenone to the flask and stir until completely dissolved.
- Add 20 g (0.30 mol) of freshly distilled cyclopentadiene dropwise over 30 minutes, maintaining the temperature between 45-50°C.
- After the addition is complete, continue stirring for an additional 2 hours at room temperature. A dark red suspension will form.
- Filter the suspension through a G3 frit.
- Wash the solid residue four times with 25 mL of ethanol each time.
- Dry the resulting red solid under vacuum to yield **6,6-diphenylfulvene**.

**Experimental Workflow for Synthesis and Purification**

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Caption: Workflow for the synthesis and purification of **6,6-diphenylfulvene**.

# Characterization Methods

## Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

## Procedure:

- Finely powder a small amount of the crystalline **6,6-diphenylfulvene**.
- Introduce a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate (initially rapid to approach the melting point, then slow, e.g., 1-2 °C/min, near the melting point).
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.
  - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
- Fourier-Transform Infrared (FTIR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Record the infrared spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- UV-Visible (UV-Vis) Spectroscopy:
  - Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or hexane).
  - Record the absorbance spectrum over the UV-visible range (e.g., 200-800 nm) using a spectrophotometer.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Grow a single crystal of **6,6-diphenylfulvene** of suitable size and quality.
- Mount the crystal on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.
- Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

## Relevance to Drug Development: A Case Study of Irofulven

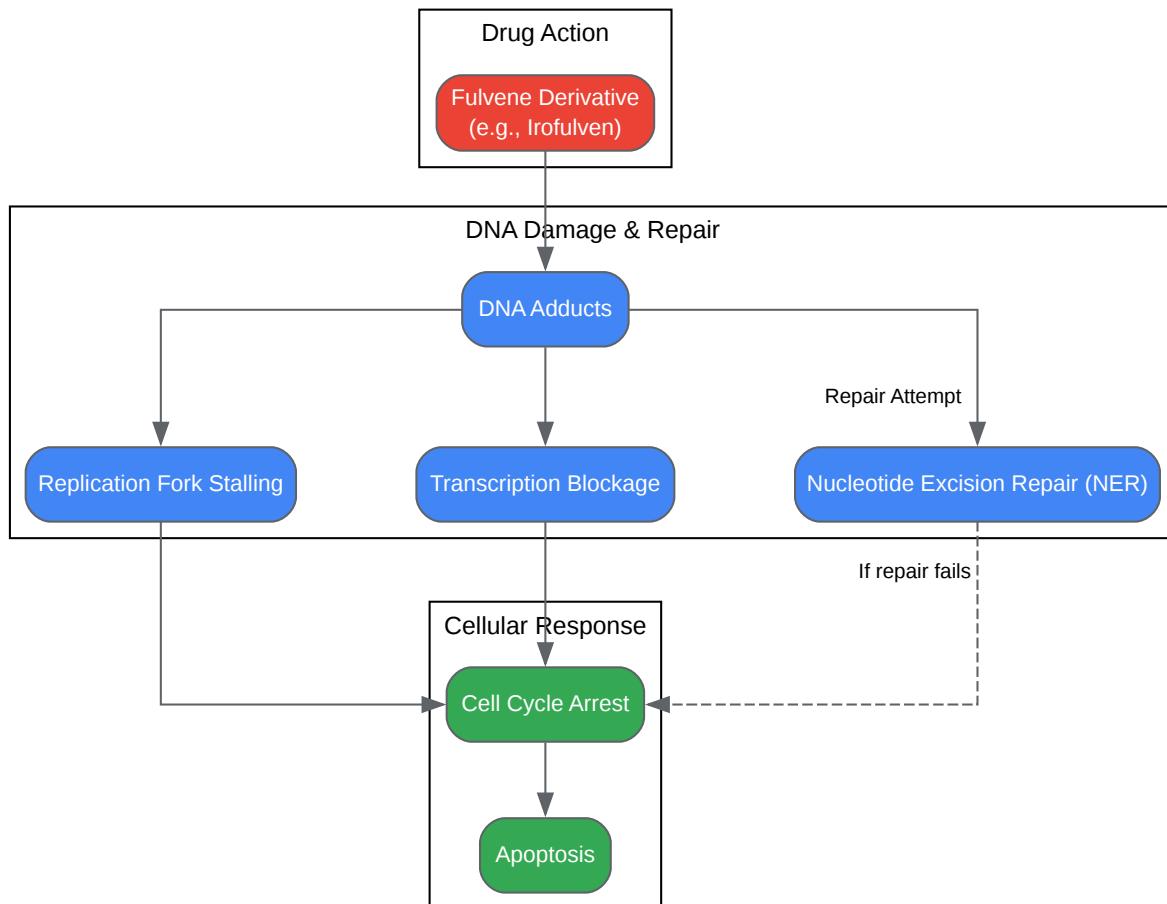
While there is limited information on the biological activity of **6,6-diphenylfulvene**, the structurally related fulvene derivative, Irofulven (6-hydroxymethylacylfulvene), has been investigated as an anticancer agent.[\[10\]](#)[\[11\]](#)[\[12\]](#) Irofulven is a semi-synthetic derivative of the

natural product illudin S and acts as a DNA alkylating agent.[12][14] Its mechanism of action involves covalent binding to DNA, leading to the formation of DNA adducts.[10][14] These adducts can stall DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[12]

A key aspect of Irofulven's activity is its interaction with the DNA damage response (DDR) pathway, particularly the Nucleotide Excision Repair (NER) pathway.[15] Cells with deficiencies in the NER pathway, especially in transcription-coupled repair, have shown increased sensitivity to Irofulven.[15] This suggests a potential therapeutic strategy of targeting tumors with specific DNA repair defects.

The signaling pathway below illustrates the proposed mechanism of action for Irofulven, which could serve as a hypothetical model for investigating the biological potential of other fulvene derivatives like **6,6-diphenylfulvene**.

#### Hypothetical Signaling Pathway for a Fulvene-Based DNA Alkylating Agent

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Caption: Proposed mechanism of action for a fulvene-based anticancer agent.

## Conclusion

**6,6-Diphenylfulvene** is a well-characterized crystalline compound with a rich chemistry. This technical guide has consolidated its key physical and chemical properties and provided detailed experimental protocols for its synthesis and analysis. While the direct biological applications of **6,6-diphenylfulvene** are not yet established, the example of Irofulven highlights the potential of the fulvene scaffold in the development of novel therapeutics, particularly in

oncology. The information presented herein serves as a valuable resource for researchers interested in exploring the properties and potential applications of **6,6-diphenylfulvene** and other fulvene derivatives in various scientific disciplines, including drug discovery and development. Further investigation into the biological activities of **6,6-diphenylfulvene** and its analogs is warranted to fully elucidate their therapeutic potential.

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